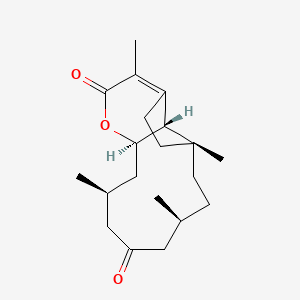![molecular formula C36H63NO21 B1264852 methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate](/img/structure/B1264852.png)
methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate
カタログ番号 B1264852
分子量: 845.9 g/mol
InChIキー: SPMVUZNAHMSIDA-VQIHNLMTSA-N
注意: 研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate is a glucosamine oligosaccharide.
科学的研究の応用
Lectin Binding and Blood Group Analysis
- Lectin Binding : Shibata et al. (1982) isolated a lectin (GS IV) from Griffonia simplicifolia seeds that binds specifically to Lewis b-active fragments. This lectin showed specificity for oligosaccharides containing two alpha-L-fucosyl groups, a characteristic similar to the structure of the compound (Shibata, Goldstein, & Baker, 1982).
Synthesis and Structural Analysis
- Synthesis of Related Oligosaccharides : Watt et al. (2000) synthesized trisaccharides related to xyloglucan, which include structures similar to the methyl 8 compound, highlighting its relevance in understanding the synthesis of complex carbohydrates (Watt, Brasch, Larsen, Melton, & Simpson, 2000).
Enzymatic Activity and Substrate Specificity
- GDP-fucose: N-acetylglucosaminide Alpha(1----4)-L-fucosyltransferase Activity : Yazawa et al. (1990) studied a specific acceptor for the enzyme that transfers fucose in alpha(1----4) linkage, relevant for understanding the biochemical pathways involving the methyl 8 compound (Yazawa, Madiyalakan, Jain, Shimoda, & Matta, 1990).
Carbohydrate Structure in Proteins
- Carbohydrate Structure in Recombinant Human Proteins : Pfeiffer et al. (1989) characterized the carbohydrate structure of recombinant human proteins expressed in mouse cells, which included the study of fucosylated and galactosylated structures akin to methyl 8 compound (Pfeiffer, Schmidt, Strube, & Geyer, 1989).
Carbohydrates in Stem Cell Differentiation
- Probing Differentiated Human Embryonic Stem Cells : Wearne et al. (2006) employed lectins to probe carbohydrates in differentiated human embryonic stem cells, including the study of alpha-L-fucosyl and beta-D-galactosyl groups (Wearne, Winter, O'Shea, & Goldstein, 2006).
Glycoside Oxidation Studies
- Chromium Trioxide Oxidation : Banoub and Michon (1982) explored the chromium trioxide oxidation of glycosides, including those related to the methyl 8 compound, which is significant for understanding its chemical properties (Banoub & Michon, 1982).
特性
製品名 |
methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate |
|---|---|
分子式 |
C36H63NO21 |
分子量 |
845.9 g/mol |
IUPAC名 |
methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C36H63NO21/c1-15-22(42)25(45)28(48)34(52-15)56-30-19(14-39)55-33(51-12-10-8-6-5-7-9-11-20(41)50-4)21(37-17(3)40)31(30)57-36-32(27(47)24(44)18(13-38)54-36)58-35-29(49)26(46)23(43)16(2)53-35/h15-16,18-19,21-36,38-39,42-49H,5-14H2,1-4H3,(H,37,40)/t15-,16-,18+,19+,21+,22+,23+,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,34-,35-,36-/m0/s1 |
InChIキー |
SPMVUZNAHMSIDA-VQIHNLMTSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー



![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)

![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)

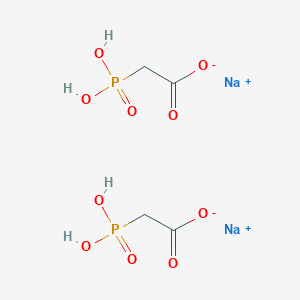
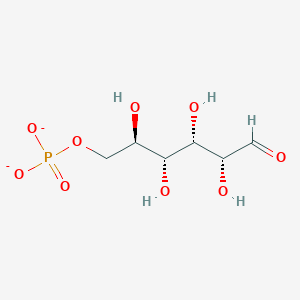
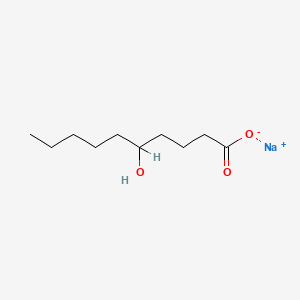
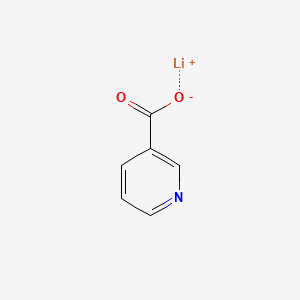
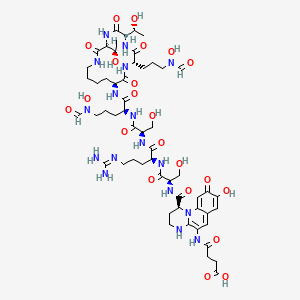
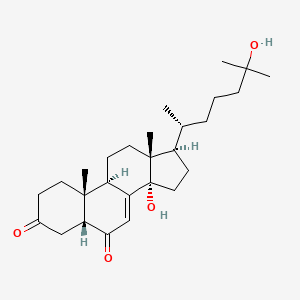

![2,3,5,6-Tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane](/img/structure/B1264787.png)
